5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide
Overview
Description
5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide is a type of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular formula of this compound is C16H15BrN2O2 . The InChI string representation is InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis
The average mass of this compound is 347.207 and the mono-isotopic mass is 346.03169 .Scientific Research Applications
Palladium-Catalyzed Arylation
Antiprotozoal Agents
Derivatives of bromo-furan and indole have shown significant antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in developing new antimalarial and antitrypanosomal agents. This demonstrates the medicinal chemistry relevance of brominated and indolyl-substituted compounds in drug discovery (M. Ismail et al., 2004).
Binding Studies and Pharmacological Activities
Studies involving brominated tryptophan derivatives from marine sources have highlighted the diversity of natural products and their potential pharmacological activities, including antibacterial properties. Such research underscores the value of brominated indolyl derivatives in uncovering new bioactive compounds (Nathaniel L. Segraves et al., 2005).
Synthetic Methodologies
Electrochemical Sensors
The development of electrochemical sensors based on molecularly imprinted polymers for the detection of bioactive molecules is an emerging area of research. This application highlights the potential use of furan derivatives in creating sensitive and selective sensors for biomedical and environmental monitoring (Yuanyuan Xia et al., 2021).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities and therapeutic potential of 5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide.
Mechanism of Action
Target of action
The compound “5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide” belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on the compound “5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, indole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUKKOYMKMSNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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